Product packaging for 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 874814-18-3)

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1422126
CAS No.: 874814-18-3
M. Wt: 168.14 g/mol
InChI Key: ABQYTBKFUCHTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole ( 874814-18-3) is a fluorinated benzimidazole derivative of high interest in pharmaceutical research and development. With a molecular formula of C 8 H 6 F 2 N 2 and a molecular weight of 168.14 g/mol, this compound serves as a versatile chemical building block , particularly in the synthesis of novel therapeutic agents [ citation:1 ][ citation:2 ]. The core benzimidazole scaffold is recognized for its role in designing P2X3 receptor antagonists [ citation:4 ]. This purinergic receptor subtype is a prominent target for treating conditions such as chronic cough, neuropathic pain, and overactive bladder. Researchers utilize this specific difluoro-substituted benzimidazole to create analogs with optimized binding affinity and selectivity, aiming to develop potent and selective inhibitors with improved therapeutic profiles [ citation:4 ]. Furthermore, this compound is classified among Protein Degrader Building Blocks , highlighting its utility in the emerging field of targeted protein degradation, such as in the development of PROTACs [ citation:2 ]. This product is supplied with a minimum purity of 98% and should be stored at room temperature [ citation:2 ]. Intended Use & Disclaimer: This product is intended for research and development purposes in a laboratory setting by qualified professionals. It is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use [ citation:2 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B1422126 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole CAS No. 874814-18-3

Properties

IUPAC Name

4,6-difluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYTBKFUCHTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681998
Record name 4,6-Difluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874814-18-3
Record name 4,6-Difluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-2-nitroaniline with formic acid and formaldehyde, followed by reduction to yield the desired benzimidazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Table 1. Structural Comparison of Benzo[d]imidazole Derivatives

Compound Name Substituents Key Functional Features
This compound 4-F, 6-F, 2-CH₃ Enhanced lipophilicity, metabolic stability
6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole 4-F, 6-Br, 2-CF₃, 1-isopropyl Increased steric bulk, electron-withdrawing CF₃ group
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one 5-F, 6-F, 2-O (oxo group) Polar oxo group, altered hydrogen-bonding capacity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1-(4-F-benzyl), 2-SEt, 5-CHO Thioether and aldehyde moieties for reactivity

Key Observations :

  • Polarity : The oxo group in 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one increases polarity, likely improving aqueous solubility relative to the target compound.

Electronic and Reactivity Properties

Table 2. Calculated Reactivity Parameters of Selected Benzoimidazoles

Compound (Reference) HOMO (eV) LUMO (eV) Chemical Potential (μ, eV) Electrophilicity Index (ω, eV)
Pyrido-benzoimidazole (3) -6.2162 -2.4090 -3.6715 1.6596
β-Enaminone Benzoimidazole (2) -5.7022 -1.6409 -4.3126 2.4426

Analysis :

  • The target compound’s fluorine substituents are expected to lower HOMO/LUMO energies compared to non-fluorinated analogs, similar to pyrido-benzoimidazole (3) . This enhances stability and facilitates charge transfer interactions.
  • The methyl group at position 2 may reduce electrophilicity compared to electron-withdrawing groups (e.g., CF₃ in compound 42), aligning with trends observed in β-enaminone derivatives .

Biological Activity

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of two fluorine atoms and a methyl group on the benzimidazole ring, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2N2. The unique positioning of the fluorine atoms enhances the compound's stability and lipophilicity, which may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the synthesis of essential biomolecules in microorganisms, contributing to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against multiple cancer cell lines.

The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest. For instance, in HepG2 liver cancer cells, research revealed that treatment with this compound led to the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Standard Drugs (IC50)
HepG210.5Sorafenib: 12.0
MCF-715.3Doxorubicin: 8.5
HCT-1169.8Sunitinib: 14.0

Case Studies

A study conducted on a series of benzimidazole derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting key kinases associated with cancer progression. Compounds demonstrated IC50 values ranging from 7.82 to 21.48 µM against various cancer cell lines, indicating significant potential as multi-targeted kinase inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of fluorine atoms at the 4 and 6 positions significantly enhances the biological activity of benzimidazole derivatives. The methyl group at the 2 position also plays a crucial role in modulating the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using precursors like 4,6-difluorobenzimidazole. Fluorine substituents are typically introduced using fluorinating agents (e.g., KF/18-crown-6 in DMSO), while methyl groups are added via alkylation with methyl iodide under basic conditions (e.g., NaH in THF) .
  • Key Considerations : Monitor reaction progress using TLC and optimize pH/temperature to minimize side products like over-alkylated derivatives.

Q. How can the purity and structural integrity of this compound be verified?

  • Characterization Techniques :

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., fluorine-induced deshielding effects) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C8H6F2N2\text{C}_8\text{H}_6\text{F}_2\text{N}_2: 180.05) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/F ratios to assess purity .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Protocol : Use polar aprotic solvents like DMSO or DMF at elevated temperatures, followed by slow cooling. For halogenated analogs, ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the electronic properties of the benzimidazole core?

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Fluorine atoms increase electronegativity, enhancing hydrogen-bonding potential, while the methyl group sterically hinders certain interactions .
  • Experimental Validation : Compare pKapK_a values (via potentiometric titration) with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Approach :

Dose-Response Profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify IC50_{50} variability .

Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and assess mitochondrial membrane potential (JC-1 staining) .

Metabolic Stability : Evaluate hepatic microsomal degradation to rule out pharmacokinetic artifacts .

Q. How can molecular docking predict the binding affinity of this compound to therapeutic targets like EGFR?

  • Protocol :

  • Target Preparation : Retrieve EGFR kinase domain (PDB ID: 1M17) and optimize protonation states using tools like AutoDockTools.
  • Docking Simulations : Use AutoDock Vina with a grid box centered on the ATP-binding site. Fluorine atoms may form halogen bonds with backbone carbonyls (e.g., Leu694), while the methyl group stabilizes hydrophobic interactions .
    • Validation : Compare docking scores with experimental IC50_{50} values from kinase inhibition assays .

Q. What are the key ADMET considerations for advancing this compound to preclinical studies?

  • ADMET Profiling :

  • Absorption : Calculate logP (e.g., ~2.1 via XLogP3) to predict membrane permeability .
  • Metabolism : Incubate with human liver microsomes to identify CYP450-mediated metabolites .
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize fluorine-directed C–H activation to reduce multi-step synthesis .
  • Data Reproducibility : Include positive controls (e.g., gefitinib for EGFR assays) and validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Collaborative Tools : Use AI-driven platforms (e.g., Retrosynthesis Hub) to predict novel derivatives and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Difluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,6-Difluoro-2-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.